Z-DL-Gla(OtBu)2-OH
Overview
Description
Z-DL-Gla(OtBu)2-OH is a chemical compound with the molecular formula C22H31NO8 and a molecular weight of 437.48 . It is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Molecular Structure Analysis
The molecular structure of Z-DL-Gla(OtBu)2-OH includes 62 bonds in total, with 31 non-H bonds, 10 multiple bonds, 13 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
Z-DL-Gla(OtBu)2-OH has a predicted boiling point of 582.6±50.0 °C and a predicted density of 1.188±0.06 g/cm3 . The pKa is predicted to be 3.59±0.10 . The storage temperature is -15°C .Scientific Research Applications
Transglutaminase Substrate Synthesis : A study by Wodtke, Pietsch, and Löser (2020) discusses the synthesis of a fluorogenic transglutaminase substrate similar to Z-DL-Gla(OtBu)2-OH. This substrate is beneficial for characterizing inhibitors and amine-type acyl acceptor substrates in biological systems (Wodtke, Pietsch, & Löser, 2020).
Zirconium and Hafnium Complexes : Spijksma et al. (2013) studied zirconium and hafnium tert-butoxides and their complexes. These complexes are used in synthesizing metal oxide nanostructures, which could include compounds similar to Z-DL-Gla(OtBu)2-OH (Spijksma et al., 2013).
Catalytic Applications of Zirconium Polyphenoxide : Sawaki and Aoyama (1999) explored the catalytic performance of a porous dialkoxyzirconium polyphenoxide, which could relate to the catalytic properties of Z-DL-Gla(OtBu)2-OH. Their study emphasizes the enhanced catalytic efficiency of this material in organic reactions (Sawaki & Aoyama, 1999).
Preparation of ZnO Nanocrystals : Sokołowski et al. (2015) investigated tert-butyl(tert-butoxy)zinc hydroxides as precursors for ZnO nanocrystals, showcasing the utility of similar compounds in nanomaterial synthesis (Sokołowski et al., 2015).
Parkinson's Disease Model : Kordower et al. (2006) mentioned a proteasome inhibitor, PSI (Z‐Ileu‐Glu(OtBu)‐Ala‐Leu‐CHO), which is structurally similar to Z-DL-Gla(OtBu)2-OH, in the context of Parkinson's disease research. This study provides insights into the use of related compounds in neurodegenerative disease models (Kordower et al., 2006).
Hierarchical Porosity in Zirconia : Seisenbaeva et al. (2018) discussed the synthesis of hierarchically porous zirconia using zirconium tert-butoxide, which could be relevant to the application of Z-DL-Gla(OtBu)2-OH in materials science (Seisenbaeva et al., 2018).
Tripeptide Fragment of Trichotoxin : Kokkinidis, Tsernoglou, and Brückner (1986) studied a tripeptide fragment of trichotoxin, which includes a component structurally related to Z-DL-Gla(OtBu)2-OH. This research provides insight into the role of such compounds in bioactive peptides (Kokkinidis, Tsernoglou, & Brückner, 1986).
Safety And Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFPOKYPNCYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452839 | |
Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Gla(OtBu)2-OH | |
CAS RN |
56877-43-1 | |
Record name | 1,1-Bis(1,1-dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56877-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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